N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide
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Overview
Description
N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl group attached to a phenyl ring, which is further connected to a phenylacetamide moiety. The presence of these functional groups contributes to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide typically involves the reaction of 4-(4-pentylcyclohexyl)aniline with phenylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-pentylcyclohexyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide
- 4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzenecarboxamide
- N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide
Uniqueness
N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of cyclohexyl and phenylacetamide groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO/c1-2-3-5-8-20-11-13-22(14-12-20)23-15-17-24(18-16-23)26-25(27)19-21-9-6-4-7-10-21/h4,6-7,9-10,15-18,20,22H,2-3,5,8,11-14,19H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNWZEVOCOKZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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